
(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1803589-16-3 . It has a molecular weight of 244.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N2O3/c1-9-5-6-10 (8-12 (9)15 (17)18)13 (16)11-4-2-3-7-14-11/h2-8,13,16H,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature and shipping temperature are not specified in the search results .
Wissenschaftliche Forschungsanwendungen
Subheading Pyridine and Imidazole Catalysis in Methanolysis
The methanolysis of various nitrophenyl acetates, in the presence of pyridines and imidazoles, has been studied. Methyl substitution in pyridine slightly reduces reactivity, and pyridine bases act as general base catalysts in this process. A notable negative value in the entropy of activation was observed, indicating a non-nucleophilic role for pyridines. In contrast, imidazole might act nucleophilically, especially in the methanolysis of 4-nitrophenyl acetate and chloroacetate (Neuvonen, 1990).
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one
Subheading Reduction of 2- and 3-Acylpyrroles
The reduction of nitrophenyl acylpyrroles with zinc and ammonium chloride led to the synthesis of pyrrolo[1,2-b]cinnolin-10-one and other derivatives. Different reagents and conditions yielded various products, demonstrating the versatility of this approach in synthesizing complex organic structures (Kimbaris & Varvounis, 2000).
Organocatalysis in Transesterification
Subheading Zwitterionic Salts as Organocatalysts
Novel zwitterionic salts, formed by the reaction of nitrophenyl isothiocyanate with pyrrolidinopyridine, have been found effective as organocatalysts in the transesterification of methyl carboxylates and alcohols. This provides a mild and efficient method for transesterification under azeotropic reflux conditions (Ishihara, Niwa, & Kosugi, 2008).
Solvolysis Catalyzed by Cu(II) Ions
Subheading Cu(II)-Ion-Catalyzed Solvolysis of Ureas
The solvolysis of N,N-bis(pyridin-2-ylmethyl) ureas catalyzed by Cu(II) ions in alcohol solvents has been studied. This process involves nucleophilic addition and assistance of bis(pyridin-2-yl)amine leaving group. The study provides insights into the reactivity and mode of cleavage in such ureas (Belzile et al., 2014).
Electrochemical Oxidation in Methanol
Subheading Oxidation of Dihydropyridine Calcium Blockers
The electrochemical oxidation of methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate in methanol has been explored. This study reveals a complex oxidation process involving one-electron oxidation, radical coupling, and substitution reactions, highlighting the intricate nature of electrochemical reactions in organic compounds (Ueno & Umeda, 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-methyl-3-nitrophenyl)-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-5-6-10(8-12(9)15(17)18)13(16)11-4-2-3-7-14-11/h2-8,13,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXSRURNFJJCEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride](/img/structure/B1381429.png)
![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)

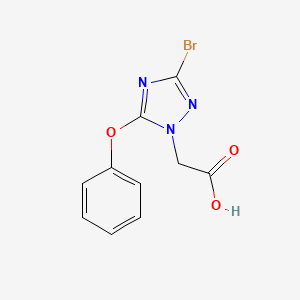


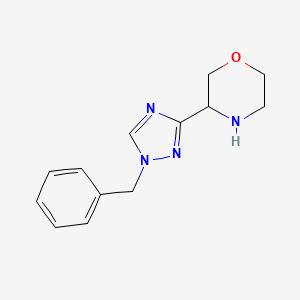
![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride](/img/structure/B1381439.png)
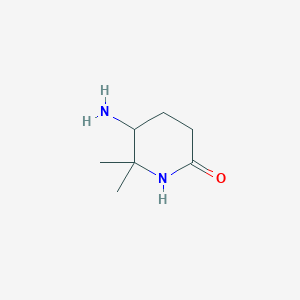
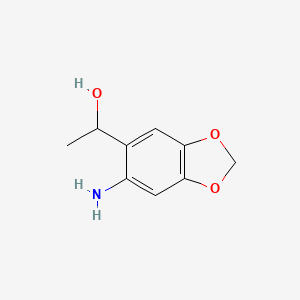
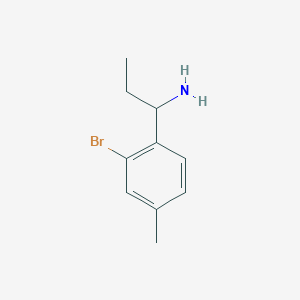
amine](/img/structure/B1381444.png)
